9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one
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Overview
Description
9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one is a synthetic derivative of psoralen, a naturally occurring photoactive compound found in plants. Psoralens are known for their ability to intercalate into DNA and form cross-links upon activation by ultraviolet light, making them useful in various therapeutic and research applications .
Preparation Methods
The synthesis of 9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one involves several steps, starting with the preparation of the psoralen core structure. The key steps include:
Formation of the psoralen core: This involves the cyclization of appropriate precursors to form the furanocoumarin structure.
Attachment of the diethylaminopropoxy group: This step typically involves the reaction of psoralen with 3-diethylaminopropyl chloride under basic conditions to introduce the diethylaminopropoxy moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Photoactivation: Upon exposure to ultraviolet light, it forms mono- and di-adducts with DNA, leading to cross-linking and subsequent apoptosis of cells.
Oxidation and Reduction:
Substitution Reactions: The diethylaminopropoxy group can participate in substitution reactions, potentially leading to the formation of various derivatives.
Common reagents used in these reactions include ultraviolet light for photoactivation and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically DNA adducts and cross-linked DNA structures.
Scientific Research Applications
9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: It is used as a photoactive probe to study DNA interactions and cross-linking mechanisms.
Biology: The compound is employed in studies of DNA repair and apoptosis, particularly in cancer research.
Medicine: It has potential therapeutic applications in photodynamic therapy for skin diseases and cancer.
Industry: The compound can be used in the development of photoactive materials and coatings.
Mechanism of Action
The mechanism of action of 9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one involves its ability to intercalate into DNA and form cross-links upon activation by ultraviolet light. This process leads to the formation of mono- and di-adducts with DNA, resulting in marked cell apoptosis. The apoptotic effect is more pronounced in tumor cells due to their high rate of cell division . Additionally, photoactivated psoralen can inhibit tyrosine kinase signaling and influence the immunogenic properties of cells .
Comparison with Similar Compounds
9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one is unique due to its specific diethylaminopropoxy group, which enhances its photoactive properties and DNA intercalation ability. Similar compounds include:
8-Methoxypsoralen (8-MOP): Commonly used in PUVA therapy for skin diseases.
4,5’,8-Trimethylpsoralen (TMP): Another psoralen derivative used in photodynamic therapy.
5-Methoxypsoralen (5-MOP): Used in similar therapeutic applications as 8-MOP.
These compounds share the core psoralen structure but differ in their substituent groups, which influence their specific applications and effectiveness.
Properties
CAS No. |
85079-39-6 |
---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
9-[3-(diethylamino)propoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H21NO4/c1-3-19(4-2)9-5-10-21-18-16-14(8-11-22-16)12-13-6-7-15(20)23-17(13)18/h6-8,11-12H,3-5,9-10H2,1-2H3 |
InChI Key |
DCSPVYIRRHOYEH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Canonical SMILES |
CCN(CC)CCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
85079-39-6 | |
Related CAS |
69187-66-2 (hydrochloride) |
Synonyms |
8-(3-diethylaminopropoxy)psoralen 8-(3-diethylaminopropoxy)psoralen hydrochloride 8-DEAP-psoralen 9-(3-(diethylaminopropyloxy)-7H-furo(3,2-g))(1)benzopyran-7-one hydrochloride |
Origin of Product |
United States |
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